4-(Cyclopentyloxy)aniline
Overview
Description
4-(Cyclopentyloxy)aniline is a chemical compound that is structurally related to aniline derivatives. Aniline derivatives are a broad class of compounds that have been extensively studied due to their diverse applications in organic synthesis, materials science, and pharmaceuticals. Although the provided papers do not directly discuss 4-(Cyclopentyloxy)aniline, they do provide insights into the chemistry of related aniline compounds, which can be used to infer some aspects of 4-(Cyclopentyloxy)aniline's chemistry.
Synthesis Analysis
The synthesis of aniline derivatives often involves electrophilic substitution reactions, where aniline acts as a nucleophile. For example, the synthesis of dendrimers incorporating 4-(n-octyloxy)aniline as a peripheral unit involves SN2-Ar aminations and Williamson etherifications . Similarly, the synthesis of 4,4’ alkyloxy Benzoinilidene 4-n-propyloxy aniline involves varying the number of carbon atoms in the alkyloxy chain . These methods could potentially be adapted for the synthesis of 4-(Cyclopentyloxy)aniline by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of aniline derivatives is characterized by the presence of an aniline moiety, which can engage in hydrogen bonding and π-π interactions. X-ray crystallographic studies of 4-anilinoquinazolines bound to protein kinases have shown that the anilino group can project into a hydrophobic pocket within the protein interior . This suggests that the cyclopentyloxy group in 4-(Cyclopentyloxy)aniline could similarly affect the molecule's binding properties and interactions.
Chemical Reactions Analysis
Aniline derivatives participate in various chemical reactions. For instance, the cytochrome P450-catalyzed 4-hydroxylation of halogenated anilines is a reaction that involves electrophilic attack on the aniline substrates . The reactivity of aniline derivatives can also be influenced by substituents, as seen in the synthesis of poly(aniline-co-3-amino-4-hydroxybenzoic acid), where the presence of COOH and OH groups enhances redox activity . These findings suggest that the cyclopentyloxy substituent in 4-(Cyclopentyloxy)aniline could similarly influence its reactivity in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of aniline derivatives are influenced by their molecular structure. For example, the thermal and optical properties of a series of non-symmetric liquid crystal dimers based on aniline derivatives were found to be dependent on the terminal substituent's polarizability and molecular size . The presence of a cyclopentyloxy group in 4-(Cyclopentyloxy)aniline would likely affect its liquid crystalline properties, phase transitions, and optical behavior.
Scientific Research Applications
Synthesis of Heterocycles
4-(Cyclopentyloxy)aniline derivatives can be utilized in the synthesis of 4-quinolones and other heterocycles. A method involving cycloacylation of aniline derivatives, including 4-(Cyclopentyloxy)aniline, to form 4-quinolones is described. This process is characterized by high yields, mild conditions, and ease of product isolation, making it significant for producing a variety of heterocycles and bis-quinolones (Zewge et al., 2007).
Metabolic Studies
4-(Cyclopentyloxy)aniline derivatives can play a role in studying drug metabolism. For instance, the synthesis and characterization of metabolites of certain drugs, such as diclofenac, involve derivatives of aniline. This research is vital for understanding the metabolic pathways and potential toxicological impacts of widely used drugs (Kenny et al., 2004).
Photochemical Activation for Cell Physiology
Aniline derivatives are used in photochemical studies for applications in cell physiology. The study of photoactivation of tertiary amines, including certain aniline derivatives, has implications for understanding and manipulating biological processes at the cellular level (Asad et al., 2017).
Dendrimer Synthesis
4-(Cyclopentyloxy)aniline derivatives can be used in the design and synthesis of novel dendrimers. These compounds are crucial in the formation of organic materials with specific properties, such as mesogenic characteristics. Dendrimers based on these derivatives exhibit properties like self-organizing behavior in solution and the ability to form nano-aggregates, which are important for materials science and nanotechnology applications (Morar et al., 2018).
Synthesis of Electrochromic Materials
4-(Cyclopentyloxy)aniline derivatives can be used in synthesizing electrochromic materials. These materials are used for applications in areas such as display technologies and smart windows, where changeable transparency or color is required. The derivatives can form part of the molecular structure of such materials, contributing to their electrochromic properties (Li et al., 2017).
Safety And Hazards
4-(Cyclopentyloxy)aniline is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled . It may also cause skin irritation, serious eye damage, and respiratory irritation .
properties
IUPAC Name |
4-cyclopentyloxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c12-9-5-7-11(8-6-9)13-10-3-1-2-4-10/h5-8,10H,1-4,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQMUVAEWOWYTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50424459 | |
Record name | 4-(cyclopentyloxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50424459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclopentyloxy)aniline | |
CAS RN |
26455-36-7 | |
Record name | 4-(Cyclopentyloxy)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26455-36-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(cyclopentyloxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50424459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(cyclopentyloxy)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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